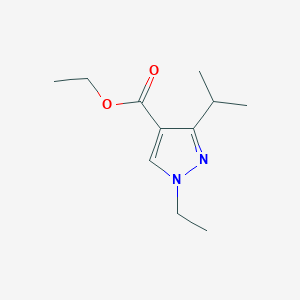

Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate

Description

Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound characterized by an ethyl ester group at the 4-position, an ethyl substituent at the 1-position, and an isopropyl group at the 3-position of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties. This compound’s synthesis typically involves cyclocondensation reactions of hydrazines with β-ketoesters or via triazenylpyrazole precursors, as demonstrated in recent methodologies . Its crystallographic and spectroscopic data (e.g., NMR, IR, MS) are critical for confirming structural integrity, often analyzed using tools like SHELXL and Mercury .

Properties

Molecular Formula |

C11H18N2O2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

ethyl 1-ethyl-3-propan-2-ylpyrazole-4-carboxylate |

InChI |

InChI=1S/C11H18N2O2/c1-5-13-7-9(11(14)15-6-2)10(12-13)8(3)4/h7-8H,5-6H2,1-4H3 |

InChI Key |

YVIZFWLCYPIWID-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=N1)C(C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of appropriate hydrazines with β-ketoesters. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide and isopropyl bromide under basic conditions . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Pyrazole-4-carboxylic acid derivatives.

Reduction: Pyrazole-4-methanol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the substituent used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is , and it has a molecular weight of 182.22 g/mol. The presence of ethyl and isopropyl groups enhances its lipophilicity and solubility, influencing its biological interactions.

Scientific Research Applications

1. Chemistry:

The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution, which are critical for developing new materials and compounds.

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium | Pyrazole-4-carboxylic acid derivatives |

| Reduction | Sodium borohydride | Methanol | Pyrazole-4-methanol derivatives |

| Substitution | Alkyl halides + Base (NaOH) | N/A | Various substituted pyrazole derivatives |

2. Biology:

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity:

In studies, the minimal inhibitory concentration (MIC) for this compound was found to be less than 62.5 μg/ml against various Gram-negative bacteria, indicating strong antibacterial potential.

| Compound | MIC (μg/ml) | Activity |

|---|---|---|

| This compound | <62.5 | Effective against planktonic cells |

| N-ethyl-3-amino-5-oxo-4-phenyl-pyrazole | 0.49 - 31.25 | Effective against clinical isolates |

3. Medicine:

Due to its structural similarity to other bioactive pyrazole derivatives, this compound is being explored for its potential as a pharmaceutical agent. It may inhibit enzymes involved in microbial growth, contributing to its antimicrobial effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial properties of various pyrazole derivatives, including this compound. The research demonstrated that this compound showed significant activity against several strains of bacteria, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Properties

Another research effort focused on the anticancer potential of pyrazole derivatives. The study revealed that compounds similar to this compound could induce apoptosis in cancer cells through specific molecular pathways, highlighting its importance in cancer therapeutics.

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects on Reactivity : The 1-ethyl and 3-isopropyl groups in the target compound reduce steric hindrance compared to benzyl-substituted derivatives (P1\|17h, P2\|18h), enabling faster reaction kinetics .

- Electronic Properties : Azido-substituted pyrazoles (P1\|19j) exhibit strong IR absorption at ~2120 cm⁻¹ (N₃ stretch), absent in the target compound .

- Synthetic Yields : Azido derivatives achieve higher yields (90%) due to efficient click chemistry pathways, whereas triazenylpyrazole routes for the target compound require optimization .

Spectroscopic and Physical Properties

Biological Activity

Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of ethyl and isopropyl groups enhances its lipophilicity and solubility, potentially influencing its biological interactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various pyrazole derivatives, including those similar to this compound, showed activity against Gram-negative bacteria such as Haemophilus influenzae and H. parainfluenzae.

| Compound | MIC (μg/ml) | Activity |

|---|---|---|

| This compound | <62.5 | Effective against planktonic cells |

| N-ethyl-3-amino-5-oxo-4-phenyl-pyrazole | 0.49 - 31.25 | Effective against clinical isolates |

The minimal inhibitory concentration (MIC) for this compound was found to be less than 62.5 μg/ml against planktonic cells of the tested strains, indicating strong antibacterial potential .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. For instance, compounds related to this compound have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that certain pyrazole derivatives could induce apoptosis in MCF-7 breast cancer cells.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | TBD | Induces apoptosis |

| Related pyrazole derivative | 168.78 | Cell cycle arrest at G1 phase |

The mechanism of action often involves interaction with key cellular pathways, leading to cell cycle arrest and apoptosis .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The incorporation of specific substituents can enhance their ability to inhibit inflammatory mediators. This compound may exhibit such properties, making it a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:

- Antimicrobial Evaluation : A study assessed various pyrazole derivatives against Haemophilus species, confirming the significant activity of compounds with similar structural features .

- Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that related compounds did not exhibit toxicity up to concentrations that showed effective antimicrobial activity, indicating a favorable safety profile .

- Molecular Docking Studies : Computational studies suggested potential binding interactions between pyrazole derivatives and key proteins involved in cancer progression, supporting their role as lead compounds for drug development .

Q & A

What synthetic methodologies are effective for preparing Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

Level : Intermediate

Methodological Answer :

The compound can be synthesized via cyclocondensation of substituted hydrazines with β-keto esters. For example, triazenylpyrazole precursors are reacted with azido(trimethyl)silane under trifluoroacetic acid catalysis at 50°C, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient) . Key optimization strategies include:

- Temperature control : Maintaining 0°C during reagent addition minimizes side reactions.

- Catalyst loading : Excess trifluoroacetic acid (10 equiv) ensures protonation of intermediates, enhancing azide coupling efficiency .

- Purification : Dry-loading with Celite improves silica gel column resolution, particularly for polar byproducts .

How can conflicting NMR data for pyrazole derivatives be resolved during structural characterization?

Level : Advanced

Methodological Answer :

Discrepancies in NMR assignments (e.g., proton splitting patterns or carbon shifts) often arise from tautomerism or dynamic effects. To address this:

- Variable-temperature NMR : Identify exchange broadening or coalescence points to confirm tautomeric equilibria .

- 2D experiments (COSY, HSQC) : Correlate proton-proton and proton-carbon interactions to resolve overlapping signals. For instance, the ethyl ester group (δ ~4.3 ppm, q) can be distinguished from isopropyl protons (δ ~1.3 ppm, septet) via HSQC .

- Computational validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian at B3LYP/6-31G** level) to verify assignments .

What crystallographic strategies are recommended for resolving disordered moieties in pyrazole carboxylate derivatives?

Level : Advanced

Methodological Answer :

Disorder in alkyl chains (e.g., isopropyl groups) is common. Use SHELXL refinement tools:

- PART commands : Split disordered atoms into PART 1/2 with refined occupancy ratios.

- SIMU/SADI restraints : Apply geometric constraints to maintain chemically reasonable bond lengths/angles .

- TWIN/BASF commands : Address twinning by refining twin laws (e.g., -h, -k, -l for merohedral twinning) . High-resolution data (>0.8 Å) improves anisotropic displacement parameter (ADP) modeling for heavy atoms.

How do steric effects from substituents (e.g., isopropyl) influence the reactivity of pyrazole carboxylates in click chemistry?

Level : Advanced

Methodological Answer :

Bulky substituents hinder regioselectivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

- Steric screening : Isopropyl groups at C3 reduce accessibility at C5, favoring 1,4-triazole regioisomers. Confirm via NMR (singlet for triazole CH at δ ~7.5 ppm) .

- Catalyst tuning : Use CuI with TBTA ligand to enhance reaction rates in sterically congested systems.

- Kinetic monitoring : Track reaction progress via TLC (Rf shift from azide precursor to triazole product) .

What spectroscopic techniques are critical for distinguishing positional isomers in pyrazole carboxylate derivatives?

Level : Intermediate

Methodological Answer :

- IR spectroscopy : Carboxylate C=O stretches (~1704 cm) and azide stretches (~2143 cm) confirm functional group retention .

- HRMS : Exact mass analysis (e.g., m/z 271.1065 for CHNO) resolves isomers with identical nominal masses .

- NOESY : Detect through-space interactions (e.g., between isopropyl CH and pyrazole CH) to assign substituent positions .

How can computational methods predict the biological activity of pyrazole carboxylate derivatives?

Level : Advanced

Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Parameterize force fields for carboxylate groups to account for ionization at physiological pH .

- QSAR models : Correlate logP (calculated via Molinspiration) with cytotoxicity data to optimize substituent hydrophobicity .

- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) for lead compounds in complex with protein targets .

What precautions are essential for handling azide-containing intermediates during synthesis?

Level : Basic

Methodological Answer :

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile azides.

- Explosivity mitigation : Avoid concentrated azide solutions (>1 M) and metal contamination (e.g., copper residues from prior steps) .

- Quenching : Treat waste with NaNO/HCl to decompose unreacted azides before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.